Benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile group substituted with a 4-bromophenyl and a 3-oxopropyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with a suitable ketone under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[3-(4-bromophenyl)-3-oxopropyl]benzoic acid.
Reduction: Formation of 4-[3-(4-bromophenyl)-3-oxopropyl]benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the bromophenyl group can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzonitrile
- 4-Bromophenylacetonitrile
- 4-Bromo-3-methylbenzonitrile
Uniqueness
Benzonitrile, 4-[3-(4-bromophenyl)-3-oxopropyl]- is unique due to the presence of both a bromophenyl and an oxopropyl group, which confer distinct reactivity and properties compared to other similar compounds. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
62584-75-2 |
---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-3-oxopropyl]benzonitrile |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-4,6-9H,5,10H2 |
InChI Key |
GPXLIRUZRSRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.